1,2-Diethoxy-4,5-dinitrobenzene 1,2-Diethoxy-4,5-dinitrobenzene
Brand Name: Vulcanchem
CAS No.: 40294-27-7
VCID: VC5387749
InChI: InChI=1S/C10H12N2O6/c1-3-17-9-5-7(11(13)14)8(12(15)16)6-10(9)18-4-2/h5-6H,3-4H2,1-2H3
SMILES: CCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCC
Molecular Formula: C10H12N2O6
Molecular Weight: 256.214

1,2-Diethoxy-4,5-dinitrobenzene

CAS No.: 40294-27-7

Cat. No.: VC5387749

Molecular Formula: C10H12N2O6

Molecular Weight: 256.214

* For research use only. Not for human or veterinary use.

1,2-Diethoxy-4,5-dinitrobenzene - 40294-27-7

Specification

CAS No. 40294-27-7
Molecular Formula C10H12N2O6
Molecular Weight 256.214
IUPAC Name 1,2-diethoxy-4,5-dinitrobenzene
Standard InChI InChI=1S/C10H12N2O6/c1-3-17-9-5-7(11(13)14)8(12(15)16)6-10(9)18-4-2/h5-6H,3-4H2,1-2H3
Standard InChI Key YLZQXWYRDKWMOJ-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCC

Introduction

Chemical Identity and Structural Characteristics

1,2-Diethoxy-4,5-dinitrobenzene belongs to the class of nitroaromatic compounds, which are renowned for their diverse reactivity and applications in synthetic chemistry. The compound’s IUPAC name, benzenesulfonylmethylsulfonylbenzene, reflects its substitution pattern, while its InChIKey (YLZQXWYRDKWMOJ-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration . The benzene core is functionalized with ethoxy (-OCH₂CH₃) and nitro (-NO₂) groups, creating a polar molecule with potential sites for electrophilic and nucleophilic reactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number40294-27-7
Molecular FormulaC₁₀H₁₂N₂O₆
Molecular Weight (g/mol)256.21
Purity98%
InChIKeyYLZQXWYRDKWMOJ-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic routes to 1,2-diethoxy-4,5-dinitrobenzene typically involve nitration and etherification reactions. While detailed protocols are proprietary, a generalized approach may include:

  • Nitration of Veratrole Derivatives: Starting with 1,2-diethoxybenzene, nitration using a mixture of nitric and sulfuric acids introduces nitro groups at the 4 and 5 positions .

  • Purification: Recrystallization or column chromatography isolates the target compound from byproducts .

Challenges in synthesis include controlling regioselectivity during nitration and minimizing decomposition due to the instability of nitro groups under harsh conditions. Industrial-scale production remains limited, with most suppliers offering the compound in small quantities for research .

Physicochemical Properties

1,2-Diethoxy-4,5-dinitrobenzene exhibits properties typical of nitroaromatics, including moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetone. Key physicochemical parameters are summarized below:

Table 2: Physicochemical Data

PropertyValueSource
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMSO, acetone

The absence of melting and boiling point data in available literature underscores the need for further experimental characterization. Computational models predict a melting point range of 120–150°C based on analogous structures like 1,2-dimethoxy-4,5-dinitrobenzene (melting point: 131–134°C) .

Applications and Research Findings

Organic Synthesis

The compound serves as a precursor in the synthesis of heterocyclic compounds and dendritic polymers. Its nitro groups facilitate reduction reactions to form amino derivatives, which are valuable intermediates in drug discovery .

Materials Science

In materials research, 1,2-diethoxy-4,5-dinitrobenzene has been explored for its potential in creating high-energy-density materials (HEDMs). Nitroaromatics are known for their explosive properties, though this application remains theoretical without empirical validation .

Pharmaceutical Research

While direct pharmaceutical uses are undocumented, its structural analogs have been investigated for antimicrobial and anticancer activities. Further studies could explore its bioactivity profile .

SupplierPuritySizePrice (USD)Lead TimeSource
Moldb98%500 mg660.001–3 weeks
Moldb98%1 g824.001–3 weeks
CymitQuimica98%1 gDiscontinued

Due to its discontinued status at some suppliers, researchers are advised to verify availability before planning experiments .

Future Perspectives and Research Directions

Future research should prioritize:

  • Experimental Characterization: Determination of melting/boiling points and stability under varying conditions.

  • Biological Screening: Evaluation of antimicrobial, antiviral, and anticancer properties.

  • Materials Development: Exploration of its role in synthesizing novel polymers or explosives.

Collaboration between academic and industrial sectors could accelerate the discovery of new applications for this understudied compound.

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